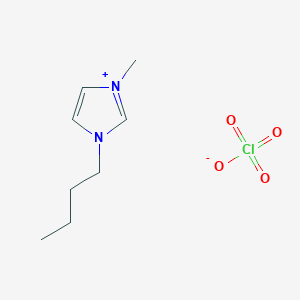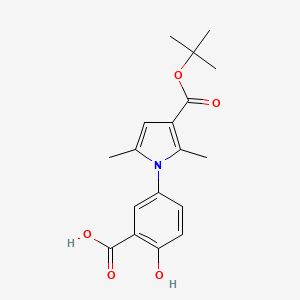
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester
Overview
Description
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Continuous Flow Synthesis : A study by Herath and Cosford (2010) showcases a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates, which can be related to the synthesis of compounds like 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester (Herath & Cosford, 2010).
Hydrolysis and Transesterification : Krivec et al. (2016) discuss the regioselective hydrolysis and transesterification of similar compounds under basic conditions, which can provide insights into the reactivity of the tert-butyl esters in 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Krivec et al., 2016).
Tautomerism in Pyrroles : The work of Momose et al. (1979) provides information on the synthesis and tautomerism of N-Alkyl-3-hydroxypyrroles, which can be relevant for understanding the behavior of similar compounds like 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester (Momose et al., 1979).
Potential Applications in Organic Chemistry
Synthesis of Spirocyclic Compounds : Hodges et al. (2004) describe the synthesis of a spirocyclic indoline lactone using tert-butyl esters, which can suggest potential routes for synthesizing complex molecules starting from compounds like the one (Hodges et al., 2004).
Creation of Dendritic Macromolecules : Pesak et al. (1997) discuss the synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, showcasing the potential for using compounds like 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester in creating complex macromolecules (Pesak et al., 1997).
properties
IUPAC Name |
5-[2,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-1-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-8-13(17(23)24-18(3,4)5)11(2)19(10)12-6-7-15(20)14(9-12)16(21)22/h6-9,20H,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDXUJZOCZHBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




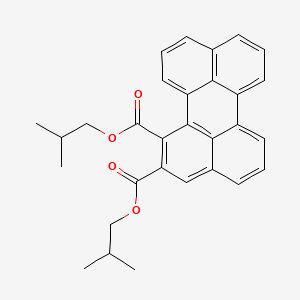




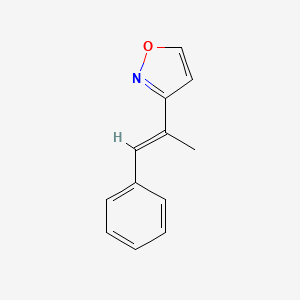
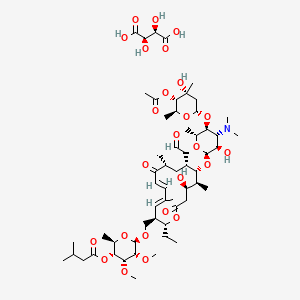
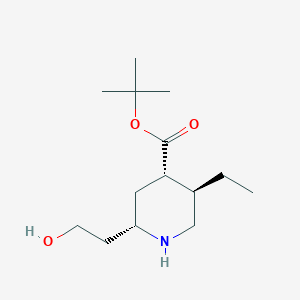

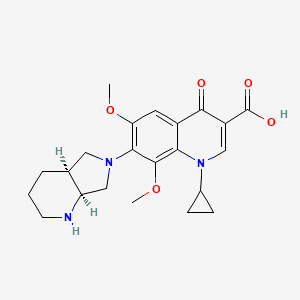
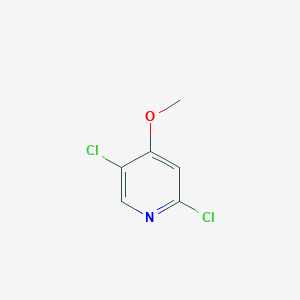
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1401586.png)
